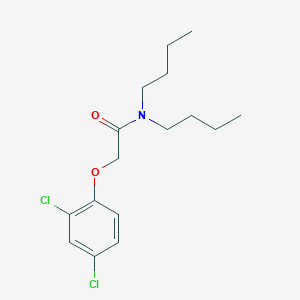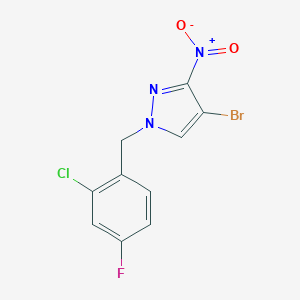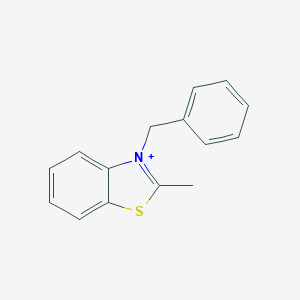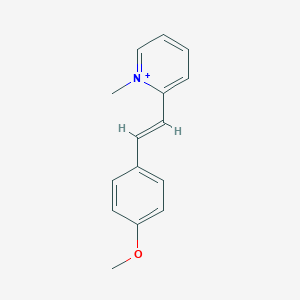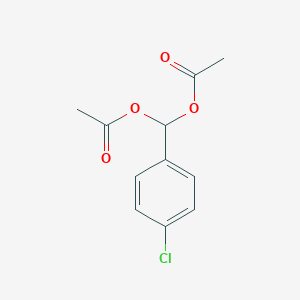
(Acetyloxy)(4-chlorophenyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetyloxy)(4-chlorophenyl)methyl acetate, also known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, reduce inflammation, and lower fever. The chemical structure of aspirin consists of an acetyl group attached to a phenyl ring, which is in turn attached to an acetate group. Aspirin has been used for over a century, and its efficacy and safety have been extensively studied.
作用機序
Aspirin works by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever. Aspirin also has antiplatelet effects, which are believed to be due to its ability to acetylate the enzyme cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
Aspirin has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. Aspirin has been shown to have a protective effect against certain types of cancer, particularly colorectal cancer. However, long-term use of (Acetyloxy)(4-chlorophenyl)methyl acetate can increase the risk of gastrointestinal bleeding and other adverse effects.
実験室実験の利点と制限
Aspirin has a number of advantages for use in lab experiments, including its well-established safety profile and ease of synthesis. However, (Acetyloxy)(4-chlorophenyl)methyl acetate can be difficult to work with due to its low solubility in water and tendency to decompose in the presence of moisture. In addition, (Acetyloxy)(4-chlorophenyl)methyl acetate can interact with other compounds in complex ways, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on (Acetyloxy)(4-chlorophenyl)methyl acetate, including investigating its potential therapeutic effects in conditions such as Alzheimer's disease and diabetes. Additionally, researchers are exploring the use of (Acetyloxy)(4-chlorophenyl)methyl acetate in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms of action of (Acetyloxy)(4-chlorophenyl)methyl acetate and its interactions with other compounds, which could lead to new insights into its therapeutic potential.
合成法
Aspirin can be synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, and produces (Acetyloxy)(4-chlorophenyl)methyl acetate and acetic acid as byproducts. The reaction is typically carried out at a temperature of around 60°C and takes several hours to complete.
科学的研究の応用
Aspirin has been extensively studied for its therapeutic effects in a variety of conditions, including pain, inflammation, cardiovascular disease, and cancer. It is believed that (Acetyloxy)(4-chlorophenyl)methyl acetate works by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Aspirin has also been shown to have antiplatelet effects, which can reduce the risk of blood clots and stroke.
特性
製品名 |
(Acetyloxy)(4-chlorophenyl)methyl acetate |
|---|---|
分子式 |
C11H11ClO4 |
分子量 |
242.65 g/mol |
IUPAC名 |
[acetyloxy-(4-chlorophenyl)methyl] acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)15-11(16-8(2)14)9-3-5-10(12)6-4-9/h3-6,11H,1-2H3 |
InChIキー |
YPVPOSHTICPHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
正規SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







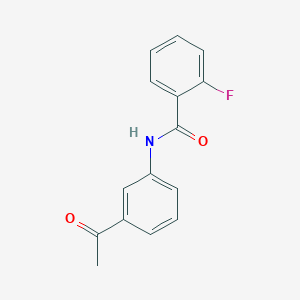
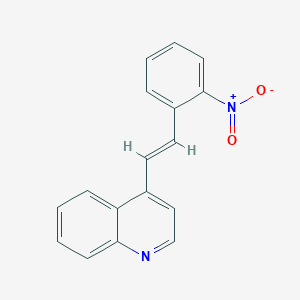
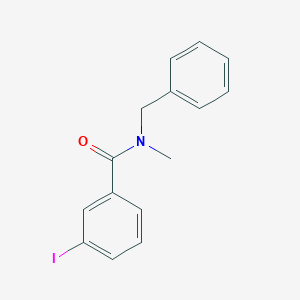
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
